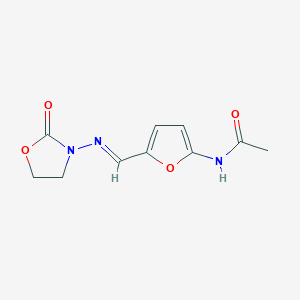

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide

Description

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide is a heterocyclic compound featuring a furan ring substituted with an acetamide group and a 2-oxooxazolidin-3-yl imine moiety. Its design aligns with trends in medicinal chemistry where oxazolidinones (e.g., linezolid) are leveraged for antibacterial activity .

Properties

Molecular Formula |

C10H11N3O4 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

N-[5-[(E)-(2-oxo-1,3-oxazolidin-3-yl)iminomethyl]furan-2-yl]acetamide |

InChI |

InChI=1S/C10H11N3O4/c1-7(14)12-9-3-2-8(17-9)6-11-13-4-5-16-10(13)15/h2-3,6H,4-5H2,1H3,(H,12,14)/b11-6+ |

InChI Key |

YQQWMICPNXBVEQ-IZZDOVSWSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(O1)/C=N/N2CCOC2=O |

Canonical SMILES |

CC(=O)NC1=CC=C(O1)C=NN2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound .

Scientific Research Applications

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, including drug development.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compound 1a/1b (tert-butyl derivatives)

- Structure : These compounds contain a 2-oxooxazolidin-3-yl group linked to fluorophenyl-piperazine-tert-butyl systems.

Furan-Acetamide Derivatives with Varied Heterocycles

Anti-exudative Acetamides ()

- Structure: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.

- Activity: These triazole-linked furan-acetamides exhibit anti-exudative effects comparable to diclofenac (8 mg/kg).

N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide (900136-40-5)

- Structure: Integrates a phenanthridine-sulfanyl group instead of oxazolidinone.

- Properties : The bulky phenanthridine system may reduce solubility but improve intercalation with DNA, suggesting divergent applications (e.g., anticancer vs. antimicrobial) compared to the target compound .

Antimicrobial Oxadiazoles ()

LMM5 and LMM11

- Structure : 1,3,4-oxadiazoles with benzamide and sulfamoyl groups.

- Activity: Both inhibit C. albicans via thioredoxin reductase inhibition (MIC₉₀: 8–16 µg/mL). The target compound’s oxazolidinone imine group may mimic the sulfamoyl moiety’s enzyme-binding capacity but with altered pharmacokinetics .

Metal-Chelating Acetamides ()

Zn(II) Complex Precursor

- Structure : Contains a 5-oxoimidazolyl imine linked to furan.

- Application: Forms stable Zn(II) complexes for drug delivery. The target compound’s oxazolidinone could similarly coordinate metals, suggesting utility in nanoparticle-based therapies .

Data Table: Key Comparative Properties

Research Findings and Implications

- Stability : The target compound’s lack of acid-labile tert-butyl groups (cf. 1a/1b) suggests superior gastrointestinal stability, critical for oral administration .

- Design Flexibility: Substituting the oxazolidinone with triazoles () or phenanthridine () demonstrates how modular changes alter target engagement and solubility.

Biological Activity

N-(5-(((2-Oxooxazolidin-3-yl)imino)methyl)furan-2-yl)acetamide, with the CAS number 83796-92-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 237.21 g/mol. The compound features a furan ring, which is known for its diverse biological properties, and an oxazolidinone moiety, which is often associated with antibiotic activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolidinones demonstrate efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer activity. Compounds containing furan and oxazolidinone structures have been explored for their ability to induce apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth in A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values significantly lower than those observed for standard chemotherapeutics.

- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed favorable binding affinities, suggesting potential as a lead compound for further development.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

- Formation of the Oxazolidinone : This is achieved through cyclization reactions involving amino acids and appropriate carbonyl compounds.

- Coupling Reaction : The oxazolidinone intermediate is then reacted with furan derivatives to form the final product via imine formation.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 83796-92-3 |

| Molecular Formula | C10H11N3O4 |

| Molecular Weight | 237.21 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Activity | Induces apoptosis in A549 and MCF7 cells |

| IC50 Values | Significantly lower than standard treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.